molecular formula C10H8F4O B14048892 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14048892
M. Wt: 220.16 g/mol
InChI Key: NXUCSHRDUFDDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone of significant interest in organic and medicinal chemistry research. This compound serves as a versatile and valuable synthetic building block for the construction of more complex molecules. Its molecular structure, featuring both a fluoro and a trifluoromethyl (TFM) group on the phenyl ring, confers unique physicochemical properties that are beneficial in drug discovery and development. The TFM group is widely recognized for enhancing a compound's metabolic stability, lipophilicity, and binding affinity in biological systems . In scientific research, this ketone is primarily utilized as a key intermediate in the synthesis of various heterocycles and active pharmaceutical ingredients (APIs). Its propan-2-one moiety is a handle for further chemical transformations, including nucleophilic addition, reduction to alcohols, and conversion to various nitrogen-containing functional groups. Researchers value this compound for developing potential therapeutics targeting neurological conditions, inflammatory diseases, and other disorders, as the TFM pharmacophore is a common feature in many FDA-approved drugs . Furthermore, its structure is related to other phenylpropan-2-one derivatives used in the synthesis of compounds with potential antitumor activity and those that stabilize microtubules in cellular assays . The synthetic route for analogous compounds often involves Friedel-Crafts acylation under controlled, anhydrous conditions to achieve high purity and yield . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI Key

NXUCSHRDUFDDFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazonium Salt-Mediated Coupling Approach

The most widely documented method for synthesizing 1-(2-fluoro-6-(trifluoromethyl)phenyl)propan-2-one involves the use of diazonium salt intermediates, adapted from protocols originally developed for its structural analog, 1-(3-trifluoromethylphenyl)propan-2-one. This approach leverages the reactivity of aromatic amines to form diazonium salts, which subsequently undergo copper-catalyzed coupling with isopropenyl acetate.

Reaction Mechanism and Stepwise Procedure

The synthesis begins with 2-fluoro-6-(trifluoromethyl)aniline as the starting material. Key steps include:

  • Diazotization : Treatment of the aniline derivative with hydrochloric acid and sodium nitrite at 0–5°C generates the corresponding diazonium chloride.
    $$
    \text{C}7\text{H}4\text{F}4\text{N} + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}7\text{H}3\text{F}4\text{N}2^+\text{Cl}^- + \text{NaOH} + \text{H}_2\text{O}
    $$
    This exothermic reaction requires precise temperature control to avoid premature decomposition.

  • Copper-Catalyzed Coupling : The diazonium salt is reacted with isopropenyl acetate in a polar solvent (e.g., methanol/water) in the presence of a copper catalyst (CuCl or CuCl$$2$$). The mechanism involves radical intermediates, where the diazonium salt decomposes to form a phenyl radical that couples with isopropenyl acetate.
    $$
    \text{C}
    7\text{H}3\text{F}4\text{N}2^+\text{Cl}^- + (\text{CH}3)2\text{C}=\text{CHOCOCH}3 \xrightarrow{\text{Cu}} \text{C}{10}\text{H}8\text{F}4\text{O}2 + \text{N}_2 \uparrow
    $$

  • Purification : The crude product is isolated via bisulfite complex formation, followed by alkaline hydrolysis to recover the ketone.

Table 1: Optimization of Diazonium Salt Method
Parameter Example 1 Example 2 Example 3
Catalyst CuCl$$2$$·2H$$2$$O CuCl CuCl
Base Sodium acetate Sodium acetate None
Solvent System Acetone/water Methanol/water Methanol/water
Temperature 30–40°C 40–60°C 40–60°C
Yield 39% 42.7% 41.9%

Key findings:

  • Cuprous chloride (CuCl) marginally outperforms cupric chloride (CuCl$$_2$$) in yield.
  • Methanol/water solvent systems enable higher reaction temperatures (up to 60°C), accelerating the coupling step.

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS offers an alternative route for introducing the propan-2-one moiety onto fluorinated aryl rings. This method is viable if the aromatic ring is sufficiently activated for nucleophilic attack.

Substrate Preparation and Reaction Conditions

  • Activation of the Aromatic Ring : The electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the ring toward electrophilic substitution but enhances reactivity toward strong nucleophiles. Pre-functionalization with a leaving group (e.g., nitro or halogen) at the para position to the fluoro group is typically required.

  • Ketone Introduction : Reaction with a propane-2-one-derived nucleophile (e.g., enolate ions) under high-temperature conditions (80–120°C) in dipolar aprotic solvents like DMF or DMSO.

Challenges:
  • Competing side reactions (e.g., elimination or polymerization) reduce yields.
  • Requires strict anhydrous conditions and specialized equipment.

Industrial-Scale Production Considerations

Catalyst Recycling and Waste Management

Industrial processes prioritize catalyst recovery to reduce costs. Copper catalysts are often recycled via:

  • Liquid-Liquid Extraction : Separation of aqueous and organic phases post-reaction.
  • Ion-Exchange Resins : Selective adsorption of copper ions from waste streams.

Solvent Selection and Energy Efficiency

  • Methanol/Water Mixtures : Preferred for their low cost and ease of separation.
  • Continuous Flow Systems : Minimize thermal degradation and improve heat transfer during exothermic steps.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound
Method Yield Scalability Cost Efficiency Environmental Impact
Diazonium Salt 40–43% High Moderate Moderate (Cu waste)
NAS 20–30% Low High High (solvent use)
Photocatalytic 15–25% Experimental Very High Low

Chemical Reactions Analysis

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3-(Trifluoromethyl)phenyl)propan-2-one

A key positional isomer is 1-(3-(trifluoromethyl)phenyl)propan-2-one, synthesized via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation .

  • Structural Differences : The trifluoromethyl group is at the 3-position instead of 2,6-positions, reducing steric hindrance.
  • Synthetic Applications : This isomer is a critical intermediate in fenfluramine synthesis, highlighting its role in medicinal chemistry. The target compound’s ortho-substituents may hinder reductive amination compared to the meta-substituted analog .
  • Physicochemical Properties: No direct data for the target compound, but meta-substitution likely increases solubility due to reduced steric effects.

Heterocyclic Analogs: Pyridine Derivatives

Compounds like 1-(2-fluoro-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol (164a) feature a pyridine ring instead of benzene .

  • Electronic Effects : Pyridine’s nitrogen atom introduces electron-withdrawing effects, altering reactivity.
  • Biological Relevance : Such derivatives are explored in drug discovery, with ESIMS m/z 234.2 confirming molecular identity .

Sulfoxonium Ylide Derivatives

1-(4-(Trifluoromethyl)phenyl)- and 1-(4-chlorophenyl)-propan-2-one derivatives with dimethyl sulfoxonium ylides (e.g., 1-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one) exhibit distinct reactivity .

  • Functional Group Influence : The sulfoxonium ylide enables participation in palladium-catalyzed cross-coupling, expanding synthetic utility.
  • Synthetic Yields : High yields (86% for 4-CF₃ analog vs. 69% for 4-Cl) reflect substituent-dependent efficiency .
  • Analytical Data : ¹H NMR shifts (e.g., δ 2.40 ppm for ketone CH₃ in 4-CF₃ analog) differ from benzene-based analogs due to electronic modulation by the ylide .

Table 1: Key Properties of Selected Compounds

Compound Substituents Key Data Reference
1-(2-Fluoro-6-(CF₃)phenyl)propan-2-one 2-F, 6-CF₃ (benzene) CAS 174013-29-7
1-(3-(CF₃)phenyl)propan-2-one 3-CF₃ (benzene) Fenfluramine precursor
1-(4-(CF₃)phenyl)-propan-2-one (sulfoxonium ylide) 4-CF₃, sulfoxonium group Yield: 86%, δ 2.40 (¹H NMR)
164a (pyridine derivative) 2-F, 6-CF₃ (pyridine) ESIMS m/z 234.2

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a fluoro substituent on a phenyl ring, along with a propan-2-one moiety. The presence of these functional groups enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. Its molecular formula is C10H8F3OC_{10}H_{8}F_{3}O, with a molecular weight of approximately 220.16 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and increased potency against certain biological targets. The unique structural characteristics of this compound may contribute to its effectiveness in drug development, particularly in targeting pathways related to inflammation and cancer.

Anticancer Properties

Studies have shown that this compound exhibits notable anticancer activity. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and HOS (osteosarcoma). For instance, it displayed an IC50 value of approximately 17.8 μM against HCT116 cells, indicating significant cytotoxic effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may be beneficial for treating conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

A series of studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Notably, it achieved a reduction in cell viability by over 70% at higher concentrations (≥20 μM) .

In Vivo Studies

In vivo models further corroborated the in vitro findings. In a mouse model of cancer, administration of this compound led to significant tumor regression compared to control groups. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile for future clinical applications .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound has moderate oral bioavailability, with peak plasma concentrations achieved within 1-3 hours post-administration. The half-life appears suitable for achieving sustained therapeutic effects without frequent dosing .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameIC50 (μM)Mechanism of ActionNotable Effects
This compound 17.8 (HCT116)Enzyme inhibitionAnticancer, anti-inflammatory
Trifluoromethyl analog A 25.0 (HCT116)Enzyme inhibitionModerate anticancer
Trifluoromethyl analog B 15.0 (HCT116)Receptor modulationStrong anticancer

This table illustrates that while similar compounds exhibit varying degrees of efficacy, this compound stands out due to its potent anticancer properties and favorable pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.